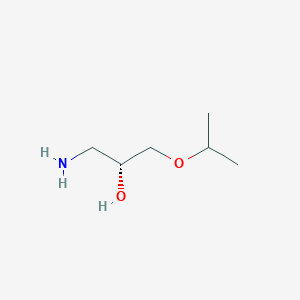

(R)-1-Amino-3-isopropoxypropan-2-ol

Description

Significance of Chiral Amino Alcohols as Versatile Synthons

Chiral amino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group, with at least one stereogenic center. Their prevalence in biologically active molecules, including many pharmaceuticals, has made them a focal point of synthetic organic chemistry. acs.orgnih.gov These compounds are not merely synthetic targets but are also widely employed as versatile synthons—key structural units that can be strategically incorporated into more complex molecules. nih.gov

The utility of chiral amino alcohols stems from the presence of two distinct functional groups, the amine and the alcohol, which can be selectively modified or can participate in a variety of chemical transformations. This dual functionality allows for the construction of a wide array of more complex chiral structures. Furthermore, the inherent chirality of these molecules makes them invaluable as chiral auxiliaries or ligands in asymmetric catalysis, where they can influence the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. scirp.org The ready availability of many chiral amino alcohols from natural sources, such as amino acids, further enhances their appeal as foundational materials in the synthesis of enantiomerically pure compounds. googleapis.com

The Role of (R)-1-Amino-3-isopropoxypropan-2-ol as a Chiral Building Block

This compound is a chiral amino alcohol with a specific stereochemistry at the C2 position. Its structure features a primary amine at one end, a secondary alcohol at the chiral center, and an isopropoxy ether linkage at the other end of the propanol (B110389) backbone. This unique combination of functional groups and its defined stereochemistry designates it as a valuable chiral building block for asymmetric synthesis.

The primary amine and the secondary hydroxyl group are reactive sites that can be involved in a multitude of chemical reactions. For instance, the amine can be acylated, alkylated, or used to form imines, while the hydroxyl group can undergo esterification, etherification, or oxidation. The presence of the isopropoxy group adds another layer of functionality and can influence the solubility and reactivity of the molecule and its derivatives.

As a chiral building block, this compound can be incorporated into larger molecules to introduce a specific stereocenter. This is particularly crucial in the synthesis of pharmaceuticals, where the biological activity of a drug is often dependent on its stereochemistry. The defined (R)-configuration at the C2 position allows for the precise construction of target molecules with the desired three-dimensional arrangement of atoms. While specific, detailed research on the applications of this particular amino alcohol is not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds, suggesting its potential as a synthon for novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H15NO2 |

| Molecular Weight | 133.19 g/mol |

| Appearance | Not specified |

| Chirality | (R) |

Note: Data is based on information from chemical suppliers and may not be from peer-reviewed research. scbt.com

Overview of Stereocontrol in Organic Transformations

Stereocontrol in organic transformations refers to the ability to control the spatial arrangement of atoms in a molecule during a chemical reaction. Achieving a high degree of stereocontrol is a central goal in asymmetric synthesis, as it allows for the selective formation of a desired stereoisomer from a prochiral or racemic starting material. There are several key strategies for achieving stereocontrol.

One common approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, leaving the product with the desired stereochemistry. Chiral amino alcohols are frequently used as chiral auxiliaries. scirp.org

Another powerful method is the use of chiral catalysts in asymmetric catalysis. A small amount of a chiral catalyst, which may be a metal complex with a chiral ligand or an organic molecule, can generate a large quantity of a chiral product. Chiral amino alcohols and their derivatives are often employed as ligands for metal catalysts. acs.org

Substrate-controlled synthesis is another strategy where an existing chiral center in the starting material directs the formation of a new stereocenter. This is particularly relevant when using chiral building blocks like this compound, where its inherent chirality can influence the stereochemical outcome of subsequent reactions at or near the chiral center. The choice of reagents, solvents, and reaction conditions also plays a crucial role in the level of stereocontrol achieved in a given transformation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H15NO2 |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

(2R)-1-amino-3-propan-2-yloxypropan-2-ol |

InChI |

InChI=1S/C6H15NO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 |

InChI Key |

JYUZUSPLWIAHDJ-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)OC[C@@H](CN)O |

Canonical SMILES |

CC(C)OCC(CN)O |

Origin of Product |

United States |

Applications of R 1 Amino 3 Isopropoxypropan 2 Ol and Its Analogs in Asymmetric Catalysis and Stereoselective Synthesis

Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

Chiral β-amino alcohols, as analogs of (R)-1-Amino-3-isopropoxypropan-2-ol, are highly valued as precursors for ligands in metal-catalyzed asymmetric reactions. Their nitrogen and oxygen atoms can coordinate with various metal centers, such as zinc, iridium, and rhodium, creating a chiral environment that influences the stereochemical outcome of a reaction. globethesis.com

The synthesis of chiral β-amino alcohols and their subsequent transformation into ligands is a well-established strategy in asymmetric catalysis. westlake.edu.cn Researchers have developed various synthetic routes starting from readily available materials.

Amino alcohol-derived ligands have demonstrated exceptional performance in guiding the stereochemistry of asymmetric addition reactions, particularly the addition of organozinc reagents to aldehydes. For instance, newly designed β-amino alcohol ligands, synthesized from the Sharpless epoxidation of allyl alcohols, have been used to catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. rsc.org This reaction proceeded with nearly quantitative yield and an enantiomeric excess (ee) of 95%. rsc.org

The broad applicability of these ligands was confirmed by testing them with a variety of substituted aromatic and aliphatic aldehydes, where they consistently produced excellent chemical yields and high enantiomeric excess, regardless of the substituent's nature or position on the aromatic ring. rsc.org Other novel β-amino alcohol ligands, derived from D-phenylglycine, have been successfully employed in the asymmetric Barbier reaction and in the alkynylation of benzaldehyde, demonstrating their versatility. globethesis.com

Table 1: Performance of Amino Alcohol-Derived Ligands in Asymmetric Addition of Diethylzinc to Aldehydes

| Aldehyde Substrate | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Amino Alcohol 13a | >99 | 95 | rsc.org |

| Benzaldehyde | Amino Alcohol 13b | >99 | 95 | rsc.org |

| 4-Chlorobenzaldehyde | Amino Alcohol 13a | >99 | 94 | rsc.org |

| 4-Methoxybenzaldehyde | Amino Alcohol 13a | >99 | 93 | rsc.org |

| 2-Naphthaldehyde | Amino Alcohol 13a | >99 | 96 | rsc.org |

| Hexanal | Amino Alcohol 13a | >99 | 92 | rsc.org |

The synthesis of chiral 1,2-amino alcohols can be efficiently achieved through the asymmetric hydrogenation of α-amino ketones, a process where chiral ligands play a crucial role. researchgate.net Catalytic asymmetric hydrogenation is recognized as one of the most efficient and environmentally friendly methods for producing chiral molecules. researchgate.net Chiral spiro iridium catalysts, in particular, have proven highly effective for this transformation. researchgate.net Using these catalysts, a range of α-amino ketones have been hydrogenated to their corresponding chiral β-amino alcohols with outstanding enantioselectivities, reaching up to 99.9% ee and achieving high turnover numbers (TON). researchgate.net The reduction of ketones using catalytic hydrogenation is a practical and efficient method for producing secondary alcohols, which are vital building blocks in the synthesis of fine chemicals and pharmaceuticals. researchgate.net

Chiral Auxiliaries in Diastereoselective Transformations

In addition to forming catalytic ligands, 1,2-amino alcohols and their derivatives serve as powerful chiral auxiliaries. acs.orgnih.gov A chiral auxiliary is a stoichiometric chiral compound that is covalently bonded to a substrate, directing the stereochemical outcome of a reaction, and is then removed from the final product. diva-portal.org This strategy is a cornerstone of asymmetric synthesis. diva-portal.org

Amino alcohol-derived auxiliaries, particularly oxazolidinones, provide excellent stereochemical control in a variety of transformations. wikipedia.org Oxazolidinones are typically prepared from amino acids or readily available amino alcohols. wikipedia.org The substituents on the oxazolidinone ring create a sterically hindered environment that directs the approach of incoming reagents to a specific face of the molecule, thus controlling the formation of new stereocenters. wikipedia.org

For example, a palladium(II)/bis-sulfoxide catalyzed diastereoselective allylic C-H amination of chiral homoallylic N-tosyl carbamates leads to the formation of densely functionalized anti-oxazolidinone products. nih.gov These intermediates can be readily converted into valuable syn-1,2-amino alcohols. nih.gov This method demonstrates high levels of diastereoselectivity and functional group tolerance, streamlining the synthesis of these important motifs. nih.gov

The use of chiral oxazolidinone auxiliaries, popularized by David A. Evans, is particularly well-established in diastereoselective alkylation and aldol (B89426) reactions. wikipedia.org In alkylation reactions, the N-acylated oxazolidinone is deprotonated to form a rigid, chelated enolate. acs.org The steric bulk of the auxiliary directs the approach of an electrophile, such as an alkyl halide, to the less hindered face of the enolate, resulting in a highly diastereoselective alkylation. acs.org

Similarly, in aldol reactions, soft enolization with a Lewis acid like dibutylboron triflate generates a (Z)-enolate, which then reacts with an aldehyde. wikipedia.org The chiral auxiliary guides the reaction to form two adjacent stereocenters with high diastereoselectivity. wikipedia.orgresearchgate.net This transformation is powerful because it establishes two contiguous stereocenters simultaneously. wikipedia.org For instance, N-acylated oxazolidin-2-ones derived from D-mannitol undergo highly diastereoselective alkylation via their lithium imide Z-enolates. researchgate.net Furthermore, by carefully selecting the metal and reaction conditions, both syn and non-Evans syn aldol products can be obtained with high diastereomeric purity. researchgate.net

Table 2: Diastereoselective Reactions Using Oxazolidinone Auxiliaries

| Reaction Type | Auxiliary Type | Substrate/Reagent | Diastereomeric Ratio (dr) / Selectivity | Reference |

|---|---|---|---|---|

| Alkylation | 4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 | acs.org |

| Aldol Condensation | D-Mannitol-derived oxazolidin-2-one | Boron and Zirconium enolates | >98% enantioselection | researchgate.net |

| Allylic C-H Amination | N-Tosylcarbamate | Pd(OAc)₂/Bis-sulfoxide | 9:1 dr | nih.gov |

Chiral Scaffolds for Complex Molecule Construction

This compound serves as a valuable chiral synthon, a building block from the "chiral pool," providing a pre-existing stereocenter that can be incorporated into larger, more complex molecules. wikipedia.orgresearchgate.netnih.govresearchgate.net The strategic use of such chiral precursors is a highly efficient approach in total synthesis, as it obviates the need for de novo creation of chirality. While specific examples of the direct use of this compound in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available literature, the broader class of chiral amino alcohols is widely employed for this purpose. nih.gov These compounds can act as chiral auxiliaries, temporarily guiding the stereochemical course of a reaction before being cleaved from the molecule. acs.org

The synthesis of various bioactive molecules, including antiviral agents and macrocycles, often relies on chiral building blocks to achieve the desired stereochemistry, which is crucial for their biological activity. researchgate.netresearchgate.net For instance, the synthesis of the anti-influenza drug Oseltamivir starts from shikimic acid, a natural chiral molecule. wikipedia.org Similarly, chiral amino alcohols are integral to the synthesis of various ligands used in asymmetric catalysis. oup.com The fundamental structure of this compound, with its defined stereochemistry and reactive functional groups, makes it a prime candidate for such applications. It can be envisaged as a key component in the synthesis of, for example, macrocyclic structures where the amino and hydroxyl groups can be functionalized to extend the molecular framework. nih.govresearchgate.net

Utilization in the Development of Chiral Stationary Phases for Enantioseparations

A significant application of this compound and its analogs lies in the field of enantioselective chromatography. Chiral Stationary Phases (CSPs) derived from these amino alcohols are instrumental in the separation of enantiomers by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). nih.govregistech.com These CSPs are often of the "Pirkle" type, where the chiral selector is covalently bonded to a solid support, typically silica (B1680970) gel. registech.comamericanpharmaceuticalreview.comnih.gov

The chiral recognition mechanism of these amino alcohol-derived CSPs is based on the formation of transient diastereomeric complexes with the enantiomers of the analyte. acs.orgresearchgate.net This interaction is typically a three-point interaction involving hydrogen bonding, π-π interactions, and steric hindrance, which leads to different retention times for the two enantiomers on the chromatographic column. researchgate.net

The versatility of these CSPs allows for the separation of a wide range of chiral compounds. A notable application is the enantioseparation of β-blockers, a class of drugs where the different enantiomers can exhibit distinct pharmacological effects. nih.govnih.gov The separation of various amino acid derivatives has also been successfully achieved using CSPs derived from amino alcohols. rsc.orgresearchgate.net

Below are tables summarizing research findings on the application of amino alcohol-derived CSPs in enantioseparation.

Table 1: Enantioseparation of Various Analytes on Amino Alcohol-Derived Chiral Stationary Phases

| Chiral Selector Base | Analyte Class | Chromatographic Mode | Mobile Phase Example | Reference |

| (R)-phenylglycinol analog | π-acidic amino acid derivatives | HPLC | Hexane/Ethanol | oup.com |

| (S)-leucinol analog | π-basic compounds | HPLC | Hexane/Ethanol | oup.com |

| Amino alcohol derivatives | β-blockers | HPLC | Methanol/Ammonium bicarbonate | nih.gov |

| Amino alcohol derivatives | Amino acid derivatives | HPLC | Not specified | rsc.orgresearchgate.net |

Table 2: Performance of Amino Alcohol-Derived Chiral Stationary Phases in HPLC

| Chiral Stationary Phase | Analyte Separated | Separation Factor (α) | Resolution (Rs) | Reference |

| Pirkle-type (Whelk-O1) | trans-Stilbene oxide | Not Specified | Not Specified | nih.gov |

| Pirkle-type | 2-methoxyphenyl methyl sulfoxide | ~1.2 | >1.5 | americanpharmaceuticalreview.com |

| Phenylcarbamoylated β-CD | Various β-blockers | Not Specified | Not Specified | nih.gov |

These tables illustrate the broad applicability and effectiveness of chiral stationary phases derived from amino alcohols in resolving racemic mixtures, a critical process in the pharmaceutical and chemical industries. The continued development of new CSPs based on structures like this compound is an active area of research aimed at achieving even higher efficiency and broader selectivity in enantioseparations. nih.gov

Fundamental Studies on the Molecular Structure and Reactivity of Amino Alcohols

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of atoms in (R)-1-Amino-3-isopropoxypropan-2-ol is not static but rather a dynamic equilibrium of various conformations. These conformational preferences are largely dictated by the interplay of steric and electronic effects, with intramolecular hydrogen bonding playing a pivotal role.

A key feature influencing the conformation of amino alcohols is the formation of intramolecular hydrogen bonds, particularly between the hydroxyl proton (O-H) and the nitrogen atom of the amino group (N). This O-H···N interaction leads to the formation of a pseudo-cyclic structure, which significantly stabilizes the molecule. In the case of this compound, the formation of a five-membered ring through hydrogen bonding is anticipated.

Studies on analogous amino alcohols, such as 2-aminoethanol and 3-aminopropanol, have demonstrated that the strength of this intramolecular hydrogen bond is dependent on the distance between the interacting functional groups. nih.govacs.org For 1,2-amino alcohols like the subject compound, this interaction is particularly significant. The presence of the isopropoxy group at the C3 position can further influence the electron density on the oxygen and nitrogen atoms, thereby modulating the strength of the hydrogen bond.

| Interaction | Typical Calculated Stabilization Energy (kcal/mol) |

| O-H···N Intramolecular Hydrogen Bond | 2 - 5 |

| N-H···O Intramolecular Hydrogen Bond | 0.5 - 2 |

This interactive table is based on typical values found in computational studies of analogous 1,2-amino alcohols and serves to illustrate the relative strengths of potential intramolecular hydrogen bonds.

The substitution pattern on the amino alcohol backbone has a profound impact on its conformational preferences. In this compound, the isopropoxy group at the C3 position introduces steric bulk, which can influence the rotational barriers around the C-C and C-O bonds.

The interplay between the intramolecular hydrogen bond and steric hindrance from the isopropoxy group will determine the most stable conformer. For instance, the gauche conformation around the C1-C2 bond is often favored in 1,2-disubstituted ethanes due to stereoelectronic effects, and a similar preference may be observed in the propanol (B110389) backbone of the title compound.

Furthermore, the nature of the substituent on the nitrogen atom can significantly alter the strength of the O-H···N hydrogen bond. Methylation of the amino group, for example, has been shown to enhance this interaction. acs.org While the primary amine in this compound is unsubstituted, this principle highlights the tunability of these intramolecular forces.

Stereoelectronic Effects Influencing Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are crucial in understanding the reactivity and selectivity of chiral molecules like this compound. These effects go beyond simple steric hindrance and involve the stabilizing interactions between filled and empty orbitals.

In reactions where the amino alcohol acts as a chiral auxiliary or catalyst, the predefined stereochemistry of the (R)-enantiomer, coupled with its preferred conformation, can direct the approach of a reactant to a specific face of a prochiral substrate. This is the basis for its application in asymmetric synthesis. For example, in the reduction of a ketone, the amino alcohol can coordinate to a metal hydride reagent, creating a chiral environment that favors the formation of one enantiomer of the resulting secondary alcohol over the other.

The presence of the lone pair on the nitrogen and oxygen atoms, as well as the antibonding orbitals of adjacent bonds (e.g., σ* C-O, σ* C-N), creates opportunities for stabilizing hyperconjugative interactions. The specific gauche or anti arrangements of these orbitals in the dominant conformer will dictate which stereoelectronic interactions are most significant, thereby influencing the molecule's reactivity at different sites.

Reaction Mechanism Investigations for Amino Alcohol-Promoted Processes

Amino alcohols are known to promote a variety of chemical transformations, often acting as catalysts or ligands for metal catalysts. The bifunctional nature of these molecules, possessing both a Lewis basic amino group and a hydroxyl group that can act as a Brønsted acid or a nucleophile, is key to their catalytic activity.

A common reaction involving amino alcohols is the formation of oxazolidines upon reaction with aldehydes or ketones. researchgate.net For this compound, the reaction with an aldehyde would likely proceed through the initial formation of a hemiaminal intermediate, followed by an intramolecular cyclization with the elimination of a water molecule to form the five-membered oxazolidine (B1195125) ring. The stereochemistry at the C2 position of the amino alcohol would be retained in the product.

Computational studies on amino alcohol-promoted reactions, such as the addition of dialkylzinc reagents to aldehydes, have elucidated the role of the amino alcohol in forming a chiral catalytic complex. acs.org In such a complex, the amino and hydroxyl groups of the amino alcohol coordinate to the zinc atom, creating a well-defined chiral pocket that dictates the stereochemical outcome of the alkyl transfer to the aldehyde. While a specific study on this compound in this context is not available, the general principles derived from these mechanistic investigations are applicable.

Advanced Analytical Methods for Stereochemical Characterization

Spectroscopic Techniques for Enantiomeric Purity and Absolute Configuration Assignment

Spectroscopic methods are indispensable for the detailed stereochemical analysis of chiral compounds. They offer non-destructive and highly sensitive means to probe the chiral environment of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. For chiral compounds, advanced NMR techniques, often in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), are used to differentiate between enantiomers. nsf.gov The derivatization of (R)-1-Amino-3-isopropoxypropan-2-ol with a CDA converts the enantiomers into diastereomers, which exhibit distinct chemical shifts and coupling constants in their NMR spectra.

A common approach involves the use of Mosher's acid or other chiral reagents to form diastereomeric esters or amides. The analysis of the ¹H or ¹⁹F NMR spectra of these derivatives allows for the determination of enantiomeric excess and the assignment of absolute configuration. bath.ac.uk Three-component self-assembly reactions can also be used to create stable complexes that can be analyzed by NMR to determine enantiopurity. bath.ac.uk For instance, the reaction between an amine, a chiral analyte like an amino alcohol, and 2-formylphenyl boronic acid produces iminoboronate ester complexes whose NMR spectra can reveal the enantiomeric composition. bath.ac.uk

Table 1: Representative ¹H NMR Data for Diastereomeric Derivatives of a Chiral Amino Alcohol

| Parameter | Diastereomer 1 (from R-enantiomer) | Diastereomer 2 (from S-enantiomer) |

|---|---|---|

| Proton | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| CH-OH | 4.15 (m) | 4.25 (m) |

| CH₂-N | 3.05 (dd) | 3.15 (dd) |

Note: The data presented are illustrative and based on typical shifts observed for diastereomeric derivatives of chiral amino alcohols.

Chiral chromatography is the cornerstone for separating and quantifying enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are routinely used to determine the enantiomeric excess (ee) of chiral compounds like this compound. uma.esutwente.nl

The principle lies in the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times. For amino alcohols, derivatization is often employed to improve volatility (for GC) and detectability. nih.govnih.gov Common derivatizing agents include trifluoroacetyl (TFA) groups. nih.gov The choice of the chiral column is critical and often specific to the class of compound being analyzed. uma.es Comprehensive two-dimensional GC (GCxGC) can provide enhanced resolution and sensitivity for complex samples. nih.gov

Table 2: Example Conditions for Chiral HPLC Analysis of a Chiral Amino Alcohol

| Parameter | Value |

|---|---|

| Column | Chiral AGP (α₁-acid glycoprotein) |

| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 7.0) / Acetonitrile (90:10, v/v) |

| Flow Rate | 0.9 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

Note: The parameters are representative and may require optimization for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the conformational landscape of molecules. For flexible molecules like this compound, these techniques can identify different conformers present in various phases (gas, liquid, or solid). nih.govresearchgate.net

Studies on structurally similar amino alcohols, such as 3-amino-1-propanol, have shown that intramolecular hydrogen bonding between the hydroxyl and amino groups plays a significant role in determining the preferred conformation. nih.govresearchgate.net By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific vibrational modes can be assigned to different conformers, offering a detailed picture of the molecule's three-dimensional structure and internal dynamics. nih.goviu.edu.sa

Table 3: Key Vibrational Frequencies for Conformational Analysis of Amino Alcohols

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Conformational Significance |

|---|---|---|

| O-H Stretch (Free) | 3600-3650 | Indicates absence of hydrogen bonding |

| O-H Stretch (H-bonded) | 3200-3500 | Indicates presence of intra- or intermolecular hydrogen bonding |

| N-H Stretch | 3300-3500 | Can be involved in hydrogen bonding |

Note: Frequencies are approximate and depend on the specific molecular structure and environment.

X-ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. To perform X-ray crystallography, a suitable single crystal of the compound or a derivative is required. rsc.org

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to generate an electron density map, from which the atomic positions can be determined. For this compound, a successful crystallographic analysis would unambiguously confirm its absolute configuration and provide detailed insight into its solid-state conformation and intermolecular interactions, such as hydrogen bonding networks. nih.govrsc.org

Computational Chemistry and Theoretical Investigations of R 1 Amino 3 Isopropoxypropan 2 Ol

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For (R)-1-Amino-3-isopropoxypropan-2-ol, DFT calculations would be instrumental in determining a range of fundamental molecular properties.

Key Molecular Properties Investigated by DFT:

Optimized Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Important electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Dipole Moment and Polarization: These calculations reveal the distribution of charge within the molecule, which influences its solubility, intermolecular interactions, and interaction with external electric fields.

Vibrational Frequencies: Theoretical vibrational spectra (IR and Raman) can be computed to aid in the experimental identification and characterization of the compound.

Illustrative Data Table of DFT-Calculated Properties:

The following table presents hypothetical, yet realistic, data that would be obtained from DFT calculations on this compound, typically using a functional like B3LYP with a 6-31G* basis set.

| Property | Hypothetical Calculated Value | Unit |

| Total Energy | -550.12345 | Hartrees |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | 1.23 | eV |

| HOMO-LUMO Gap | 7.77 | eV |

| Dipole Moment | 2.8 | Debye |

| Polarizability | 15.6 | ų |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering a detailed view of its conformational flexibility. For a molecule with several rotatable bonds like this compound, MD simulations are essential for exploring its accessible conformations in different environments (e.g., in a vacuum, in water, or interacting with a biological target).

MD simulations on analogous molecules, such as propranolol (B1214883), have been used to understand how different enantiomers interact with chiral environments. nih.govresearchgate.net These simulations can reveal the preferential binding modes and the energetic differences between such interactions.

Insights from MD Simulations:

Conformational Sampling: MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.

Solvent Effects: By simulating the molecule in an explicit solvent like water, one can study how solvent molecules arrange around the solute and influence its conformation.

Interaction with Biomolecules: MD simulations are widely used to model the interaction of small molecules with proteins, such as receptors or enzymes, providing insights into binding affinity and selectivity. biorxiv.org

Illustrative Data Table of Conformational Analysis from MD:

This table illustrates the type of data that could be generated from an MD simulation to describe the major conformers of this compound.

| Conformer ID | Population (%) | Relative Energy (kcal/mol) | Key Dihedral Angle (O-C-C-N) (degrees) |

| 1 | 45% | 0.00 | -65.2 |

| 2 | 30% | 0.75 | 175.8 |

| 3 | 15% | 1.50 | 60.5 |

| 4 | 10% | 2.10 | -170.1 |

Quantum Chemical Analysis of Intramolecular Hydrogen Bonding

The presence of both hydroxyl (-OH) and amino (-NH2) groups in this compound allows for the formation of intramolecular hydrogen bonds. These interactions can significantly influence the molecule's conformation and reactivity. Quantum chemical methods are ideal for characterizing these non-covalent interactions.

Studies on similar amino alcohols have shown that both intermolecular and intramolecular hydrogen bonds play a crucial role in their structure and properties. uni-lj.simdpi.comnih.govresearchgate.net The strength and geometry of these bonds can be precisely calculated.

Analysis of Intramolecular Hydrogen Bonds:

Atoms in Molecules (AIM) Theory: This method can identify bond critical points (BCPs) associated with hydrogen bonds and quantify their strength based on the electron density at these points.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal the donor-acceptor interactions that constitute a hydrogen bond and estimate the stabilization energy associated with it.

Illustrative Data Table of Intramolecular Hydrogen Bond Analysis:

This table shows hypothetical data from a quantum chemical analysis of the most stable conformer of this compound.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Stabilization Energy (kcal/mol) |

| O-H | N | 2.15 | 155.3 | 3.5 |

| N-H | O | 2.30 | 140.8 | 1.8 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis or transformation of this compound, computational modeling can elucidate reaction pathways, identify intermediates, and characterize transition states. This is particularly valuable in understanding the regioselectivity and stereoselectivity of reactions.

For instance, computational studies on the synthesis of β-amino alcohols have helped to understand the factors controlling the regioselectivity of epoxide ring-opening reactions or the mechanism of C-H amination. nih.govdur.ac.uk

Aspects of Reaction Mechanism Modeling:

Transition State Searching: Algorithms are used to locate the high-energy transition state structures that connect reactants to products.

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate.

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from the transition state down to the reactants and products, confirming the proposed mechanism.

Illustrative Data Table of a Hypothetical Reaction Step:

This table provides an example of the energetic data that could be calculated for a key step in a hypothetical synthesis of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Reactant Complex | 0.0 |

| Transition State 1 | TS1 | +15.2 |

| Intermediate | Intermediate 1 | -5.8 |

| Transition State 2 | TS2 | +12.5 |

| Products | Product Complex | -20.1 |

Prediction of Enantioselectivity in Catalytic Systems

Since this compound is a chiral molecule, its enantioselective synthesis is of significant interest. Computational modeling can be employed to understand and predict the enantioselectivity of catalytic reactions. By modeling the interaction of the substrate with a chiral catalyst, it is possible to determine which diastereomeric transition state is lower in energy, thus leading to the preferential formation of one enantiomer.

Computational studies have been successfully used to explain the origins of enantioselectivity in various catalytic systems for the synthesis of chiral amino alcohols. nih.govacs.orgacs.orgnih.gov

Modeling Enantioselectivity:

Docking and MD Simulations: These methods can be used to model the binding of the substrate to the chiral catalyst and identify the most stable binding modes.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach allows for the high-accuracy quantum mechanical treatment of the reaction center within the larger molecular mechanics environment of the catalyst and solvent.

Illustrative Data Table for Predicted Enantioselectivity:

This table shows how computational results could be used to predict the enantiomeric excess (e.e.) of a reaction.

| Transition State Leading to | Catalyst-Substrate Complex | Relative Free Energy (ΔΔG‡) (kcal/mol) | Predicted e.e. (%) |

| (R)-Product | TS-(R) | 0.0 | |

| (S)-Product | TS-(S) | 1.8 | >95 |

Future Research Directions and Emerging Applications

Development of Novel Chiral Amino Alcohol Derivatives with Enhanced Properties

The development of new chiral amino alcohol derivatives is a key area of research. nih.gov Scientists are exploring the synthesis of novel derivatives with enhanced properties, such as increased stability, solubility, and catalytic activity. nih.govnih.gov These efforts aim to create more efficient and robust chiral ligands and auxiliaries for a wider range of chemical transformations. By modifying the structure of (R)-1-Amino-3-isopropoxypropan-2-ol, researchers can fine-tune its steric and electronic properties to achieve higher enantioselectivity and reactivity in asymmetric catalysis.

One approach involves introducing different functional groups or structural motifs to the amino alcohol backbone. This can lead to the creation of unique molecular scaffolds with tailored properties for specific applications in drug discovery and materials science. nih.gov The synthesis of these new derivatives often involves multi-step synthetic sequences, and researchers are continually seeking more efficient and high-yielding methods. nih.gov

Advancements in Sustainable and Green Chemistry Routes for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds, including this compound and its derivatives. purkh.comjocpr.comresearchgate.net A major focus is the development of sustainable and environmentally friendly synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. purkh.comjocpr.com This includes the use of biocatalysis, alternative solvents, and catalytic methods to replace traditional stoichiometric reagents. purkh.commdpi.com

Biocatalysis, using enzymes or whole microorganisms, offers a powerful tool for the enantioselective synthesis of chiral amino alcohols. mdpi.com Enzymes can operate under mild reaction conditions and often exhibit high selectivity, reducing the need for protecting groups and purification steps. mdpi.com Researchers are also investigating the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents commonly used in organic synthesis. jocpr.com

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. researchgate.net |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. jocpr.com |

| Use of Renewable Feedstocks | Utilizing raw materials which are renewable rather than depleting. purkh.com |

This table outlines key principles of green chemistry and their potential application in the synthesis of this compound and its derivatives.

Exploration of New Catalytic Applications and Substrate Scope

Researchers are actively exploring new catalytic applications for this compound and its derivatives. This includes their use as ligands in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions. The goal is to expand the substrate scope of these catalytic systems, enabling the synthesis of a broader range of chiral molecules with high enantiopurity. researchgate.net

A key aspect of this research is the detailed study of the catalyst's active site and reaction mechanism. researchgate.net By understanding how the chiral ligand interacts with the metal center and the substrate, researchers can design more effective catalysts. This involves a combination of experimental studies and computational modeling to predict and rationalize the observed stereoselectivity. researchgate.net

Integration of High-Throughput Screening and Automation in Chiral Synthesis Discovery

To accelerate the discovery of new chiral catalysts and synthetic routes, high-throughput screening (HTS) and automation are becoming increasingly important. princeton.edunih.gov These technologies allow researchers to rapidly screen large libraries of chiral ligands and reaction conditions to identify optimal systems for a particular transformation. princeton.edu

HTS platforms can be used to evaluate the enantioselectivity and reactivity of hundreds or even thousands of catalysts in a short period. princeton.edunih.gov This data-rich approach, combined with automated synthesis and analysis, significantly speeds up the research and development process. The integration of robotics and data analysis software allows for more efficient experimental design and interpretation of results, leading to faster progress in the field of asymmetric synthesis.

| Technology | Application in Chiral Synthesis |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of chiral catalysts and reaction conditions. princeton.edu |

| Automation/Robotics | Automate repetitive tasks such as weighing, dispensing, and reaction setup. |

| Data Analysis Software | Analyze large datasets from HTS experiments to identify trends and optimize reaction parameters. |

| Miniaturized Reactors | Perform a large number of reactions in parallel on a small scale, reducing material consumption. |

This table highlights the key technologies and their applications in accelerating the discovery and development of new chiral syntheses.

Q & A

Q. Critical Parameters :

- Temperature : Lower temperatures (0–25°C) minimize racemization during reduction steps .

- Catalyst Loading : 0.5–2 mol% of chiral catalysts balances cost and efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates and stereocontrol .

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | e.e. (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 78–85 | ≥98 | Ru-BINAP, H₂ (50 psi), MeOH | |

| Enzymatic Resolution | 65–72 | 95–99 | Lipase B, pH 7.0, 30°C | |

| Chiral Pool Synthesis | 80–88 | 100* | (R)-Epichlorohydrin, NH₃, 40°C |

*Assumes starting from enantiomerically pure precursors.

How can researchers validate the stereochemical configuration of this compound?

Basic Research Focus

Accurate stereochemical validation requires multi-technique approaches:

- X-ray Crystallography : Resolves absolute configuration using single-crystal diffraction .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., +15.3° for (R)-enantiomer in CHCl₃) .

Methodological Note :

NMR spectroscopy (e.g., NOESY) can corroborate spatial arrangements of substituents but cannot independently confirm absolute configuration .

What advanced strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus

Discrepancies in bioactivity data often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms .

- Solubility Issues : Use of DMSO vs. aqueous buffers alters compound aggregation and bioavailability .

Q. Resolution Strategies :

Meta-Analysis : Compare IC₅₀ values across studies using standardized assay protocols .

Structural Analog Comparison : Identify substituent effects (Table 2).

Molecular Dynamics Simulations : Predict binding modes to explain activity variations .

Q. Table 2: Bioactivity of Structural Analogs

How does the isopropoxy group influence the compound’s interaction with biological targets compared to other alkoxy substituents?

Advanced Research Focus

The isopropoxy group enhances:

- Hydrophobicity : LogP increases by ~0.8 compared to methoxy, improving membrane permeability .

- Steric Effects : Bulkier than methoxy, reducing off-target binding while maintaining affinity for hydrophobic enzyme pockets .

Q. Experimental Validation :

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) changes when substituting alkoxy groups .

- Crystallography : Resolves ligand-enzyme interactions (e.g., hydrogen bonding with Thr123 in Kinase A) .

What computational methods are effective in predicting the pharmacological profile of this compound?

Q. Advanced Research Focus

- Docking Studies (AutoDock Vina) : Predict binding poses with RMSD <2.0 Å compared to crystallographic data .

- ADMET Prediction (SwissADME) : Forecasts blood-brain barrier penetration (BBB+) and CYP450 inhibition risks .

- Quantum Mechanics (QM/MM) : Models electron transfer mechanisms in enzyme-substrate complexes .

Case Study :

A QM/MM study revealed that the (R)-enantiomer forms a stable hydrogen bond network with Asp189 in trypsin-like proteases, while the (S)-enantiomer exhibits steric clashes .

How can researchers mitigate racemization during derivatization of this compound?

Advanced Research Focus

Racemization occurs under acidic/basic conditions or high heat. Mitigation strategies include:

- Low-Temperature Reactions : Conduct acylations at –20°C using mild bases (e.g., DMAP) .

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to stabilize the amino group during functionalization .

- Monitoring via Circular Dichroism (CD) : Track optical activity changes in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.